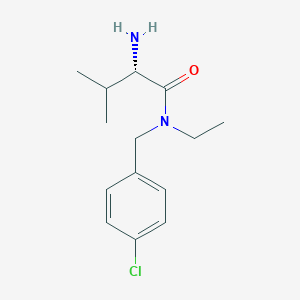

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by:

- Stereochemistry: An (S)-configuration at the α-carbon of the amino group.

- Substituents: A 4-chlorobenzyl group attached to the nitrogen. An ethyl group and a methyl branch on the butyramide backbone.

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKXDNNNARVFPV-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)Cl)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=C(C=C1)Cl)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, ethylamine, and 3-methylbutyric acid.

Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with ethylamine to form N-(4-chloro-benzyl)-N-ethylamine.

Amidation Reaction: The intermediate is then reacted with 3-methylbutyric acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide product.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide may involve optimized reaction conditions and scalable processes. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The 4-chloro-benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic applications.

Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chloro-benzyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent (electron-withdrawing) may enhance metabolic stability compared to 4-methylsulfanyl (electron-donating) or 3-cyano groups, which could influence binding interactions .

Backbone and N-Alkyl Modifications

Key Observations :

- Chain Length : Elongating the acyl chain (e.g., butyramide to pentanamide) reduces melting points (from 180–182°C to 174–176°C) and slightly increases optical rotation, suggesting conformational flexibility impacts crystallinity .

- N-Alkyl Groups : Ethyl or cyclopropyl groups (as in the target compound) may sterically hinder enzyme binding compared to smaller methyl groups .

Biological Activity

(S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, a chiral compound with the molecular formula and a molecular weight of approximately 268.78 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a butyramide backbone with an amine group and a chloro-substituted benzyl moiety. The presence of the chlorine atom enhances its reactivity, making it a candidate for various pharmacological studies.

Research indicates that (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide may interact with specific biological targets, including receptors and enzymes involved in neurotransmitter modulation. Preliminary studies suggest its potential application in treating neurological disorders by influencing neurotransmitter systems.

Pharmacological Studies

- Neurotransmitter Modulation : Initial studies have shown that this compound can modulate neurotransmitter pathways, which is significant for developing treatments for conditions such as depression and anxiety.

- Receptor Interactions : The compound's ability to bind to various receptors (e.g., G-protein coupled receptors) has been explored, indicating its potential as an allosteric modulator.

Case Studies

- Study on Antidepressant Activity : A study conducted on animal models demonstrated that administration of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide resulted in significant reductions in depressive-like behaviors, suggesting antidepressant properties .

- Inhibition of Specific Enzymes : In vitro assays have shown that this compound can inhibit certain enzymes related to metabolic pathways, which may have implications for metabolic disorders .

Synthesis Methods

The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide generally involves multi-step organic reactions. Common methods include:

- Reductive Amination : This method involves the reaction of an appropriate ketone precursor with an amine source under reducing conditions.

- Substitution Reactions : Various substituted benzyl derivatives can be synthesized through nucleophilic substitution reactions involving the chloro group on the benzyl moiety.

Comparative Analysis

To understand the unique properties of (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide | Similar amine and butyramide structure | Different chloro substitution position |

| N-Ethyl-3-methyl-butyramide | Lacks aromatic substitution | Simpler structure without halogen |

| (S)-2-Amino-N-(4-fluorobenzyl)-N-ethyl-3-methyl-butyramide | Different halogen substitution | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.